Cas no 1080636-49-2 (3-phenoxycyclobutan-1-ol)

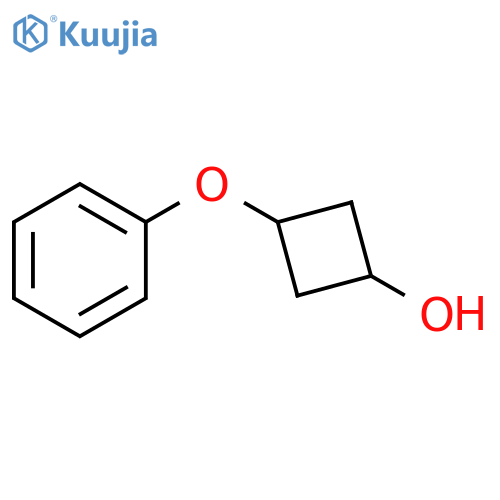

3-phenoxycyclobutan-1-ol structure

商品名:3-phenoxycyclobutan-1-ol

CAS番号:1080636-49-2

MF:C10H12O2

メガワット:164.201083183289

MDL:MFCD21756082

CID:5230352

PubChem ID:66368320

3-phenoxycyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclobutanol, 3-phenoxy-

- 3-phenoxycyclobutan-1-ol

-

- MDL: MFCD21756082

- インチ: 1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2

- InChIKey: OYYBVSIQKPPMFB-UHFFFAOYSA-N

- ほほえんだ: C1(O)CC(OC2=CC=CC=C2)C1

3-phenoxycyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245550-0.25g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 0.25g |

$840.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022476-1g |

3-Phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 1g |

¥4494.0 | 2024-04-18 | |

| Enamine | EN300-245550-1.0g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Ambeed | A1080056-1g |

3-Phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 1g |

$655.0 | 2024-04-26 | |

| Enamine | EN300-245550-10.0g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 10.0g |

$3929.0 | 2024-06-19 | |

| Enamine | EN300-245550-1g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 1g |

$914.0 | 2023-09-15 | ||

| Enamine | EN300-245550-10g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 10g |

$3929.0 | 2023-09-15 | ||

| Enamine | EN300-245550-0.05g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 0.05g |

$768.0 | 2024-06-19 | |

| Enamine | EN300-245550-0.5g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 0.5g |

$877.0 | 2024-06-19 | |

| Enamine | EN300-245550-5.0g |

3-phenoxycyclobutan-1-ol |

1080636-49-2 | 95% | 5.0g |

$2650.0 | 2024-06-19 |

3-phenoxycyclobutan-1-ol 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1080636-49-2 (3-phenoxycyclobutan-1-ol) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1080636-49-2)3-phenoxycyclobutan-1-ol

清らかである:99%

はかる:1g

価格 ($):590.0